2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a fluorinated dibenzo-thiazin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo-thiazin ring: This can be achieved through a cyclization reaction involving a suitable thioamide and a fluorinated aromatic compound.
Oxidation: The dibenzo-thiazin ring is then oxidized to introduce the dioxido groups.
Acetylation: The acetamide group is introduced through an acetylation reaction with an appropriate acylating agent.
N-arylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on understanding the structure-activity relationships and optimizing the compound for therapeutic use.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be explored through in vitro and in vivo studies.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated dibenzo-thiazin ring system can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- N-(4-methylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylphenyl)acetamide stands out due to the presence of the N-(4-methylphenyl) group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C21H17FN2O3S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H17FN2O3S/c1-14-6-9-16(10-7-14)23-21(25)13-24-19-11-8-15(22)12-18(19)17-4-2-3-5-20(17)28(24,26)27/h2-12H,13H2,1H3,(H,23,25) |
InChI Key |
YBFQAAVESLVDQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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